Cas no 872609-34-2 (N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide)

N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- N-[2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
- N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide
- AKOS024617314
- AB00677287-01
- F1883-1199
- 872609-34-2
- N-(2-((2,5-dimethoxyphenyl)carbamoyl)benzofuran-3-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
-
- インチ: 1S/C28H25N3O6/c1-35-19-12-13-23(36-2)21(15-19)29-28(34)26-25(20-10-6-7-11-22(20)37-26)30-27(33)17-14-24(32)31(16-17)18-8-4-3-5-9-18/h3-13,15,17H,14,16H2,1-2H3,(H,29,34)(H,30,33)
- InChIKey: AAWRNJNMKSQOPD-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2)C(=O)CC(C(NC2C3=CC=CC=C3OC=2C(=O)NC2=CC(OC)=CC=C2OC)=O)C1
計算された属性
- せいみつぶんしりょう: 499.17433553g/mol
- どういたいしつりょう: 499.17433553g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 37
- 回転可能化学結合数: 7
- 複雑さ: 833
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 110Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1883-1199-25mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F1883-1199-50mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F1883-1199-15mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F1883-1199-30mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F1883-1199-20μmol |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
A2B Chem LLC | BA77757-5mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 5mg |
$272.00 | 2024-04-19 | ||
A2B Chem LLC | BA77757-50mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 50mg |
$504.00 | 2024-04-19 | ||
A2B Chem LLC | BA77757-1mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F1883-1199-5mg |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F1883-1199-10μmol |
N-{2-[(2,5-dimethoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide |
872609-34-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamideに関する追加情報
Research Brief on N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 872609-34-2)
Recent studies on the compound N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide (CAS: 872609-34-2) have demonstrated its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This structurally complex molecule, featuring a benzofuran core linked to a pyrrolidine-3-carboxamide moiety, has shown promising activity in targeting specific biological pathways relevant to inflammatory and neurological disorders.
The synthesis and characterization of this compound were first reported in patent literature, with subsequent academic studies exploring its mechanism of action. X-ray crystallographic analysis reveals that the molecule adopts a unique conformation that facilitates binding to protein targets involved in signal transduction pathways. The 2,5-dimethoxyphenyl group appears crucial for target recognition, while the benzofuran scaffold contributes to metabolic stability.
In vitro studies using human cell lines have demonstrated that this compound exhibits selective inhibition of key enzymes in the arachidonic acid pathway, with IC50 values in the low micromolar range. Particularly noteworthy is its ability to modulate COX-2 activity without significant effects on COX-1, suggesting potential as a next-generation anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional NSAIDs.
Recent preclinical investigations have expanded the therapeutic potential of 872609-34-2 to neurological applications. Animal models of neuropathic pain show significant reduction in pain behaviors following administration, with pharmacokinetic studies indicating good blood-brain barrier penetration. The compound's multi-target activity, affecting both inflammatory mediators and neuronal receptors, positions it as a promising candidate for complex neurological conditions.
Structure-activity relationship (SAR) studies have identified key modifications that enhance potency while maintaining favorable drug-like properties. The pyrrolidine-3-carboxamide moiety appears particularly amenable to structural optimization, with several analogs currently under investigation. These developments highlight the compound's value as a lead structure for further medicinal chemistry optimization.
Ongoing research focuses on elucidating the compound's complete target profile using chemoproteomic approaches. Preliminary data suggest interactions with additional protein targets beyond those initially identified, potentially explaining some of the observed in vivo effects. This polypharmacology profile, while complex, may contribute to the compound's therapeutic efficacy in multifactorial diseases.
From a drug development perspective, formulation studies indicate that 872609-34-2 exhibits acceptable solubility and stability profiles for oral administration. Preliminary toxicology assessments in rodent models show a favorable safety window, though comprehensive safety pharmacology studies are still ongoing. These findings support continued investigation of this compound as a potential clinical candidate.
The intellectual property landscape surrounding 872609-34-2 and related analogs has become increasingly active, with multiple patent filings in major pharmaceutical markets. This reflects growing commercial interest in this chemical series and its therapeutic applications. Academic and industrial research groups are actively collaborating to advance this compound through the drug discovery pipeline.
Future research directions include the development of radiolabeled versions for target engagement studies and the exploration of combination therapies with existing medications. The unique pharmacological profile of 872609-34-2 suggests potential synergies with various drug classes, particularly in complex disease states where single-target approaches have shown limited efficacy.
In conclusion, N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide represents an exciting development in medicinal chemistry, with demonstrated activity across multiple therapeutic areas. Its progression through preclinical development will be closely watched by the pharmaceutical research community, as it may offer new treatment options for challenging medical conditions with significant unmet needs.
872609-34-2 (N-{2-(2,5-dimethoxyphenyl)carbamoyl-1-benzofuran-3-yl}-5-oxo-1-phenylpyrrolidine-3-carboxamide) 関連製品
- 918430-49-6(3,5-Dichloro-N-[[1-[(2,2-dimethyloxan-4-yl)methyl]-4-fluoropiperidin-4-yl]methyl]benzamide)
- 5465-56-5(2-Methyl-4-nitronaphthalen-1-amine)
- 2375267-70-0(1-[(4-Chlorophenyl)methoxy]piperidin-4-one)
- 99856-51-6(7-Amino-4,5,6-trimethoxy-2-benzofuran-1(3H)-one)
- 944906-08-5(1,2,4-Oxadiazole-5-carboxaldehyde, 3-(4-fluorophenyl)-)
- 2253632-47-0(2-(2-Bromoethyl)-3-methyloxolane)
- 2411330-06-6((E)-4-(Dimethylamino)-N-(1-pyridin-3-ylpyrrolidin-3-yl)but-2-enamide)
- 919063-53-9(2-(4-chlorophenyl)-1-5-(morpholine-4-sulfonyl)-2,3-dihydro-1H-indol-1-ylethan-1-one)
- 2411243-96-2(2-chloro-N-{2-1-(4-fluorophenyl)-1H-pyrazol-3-ylethyl}acetamide)
- 306977-13-9(1-BENZYL-4,6-DIMETHYL-3-(PHENYLSULFONYL)-2(1H)-PYRIDINONE)